molecular formula C8H14Cl2N2O B13458066 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride CAS No. 2919954-60-0

2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride

Katalognummer: B13458066
CAS-Nummer: 2919954-60-0
Molekulargewicht: 225.11 g/mol
InChI-Schlüssel: ZGGMBXZJBKDTCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to the same carbon atom. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with methylamine and an appropriate reducing agent. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Replacement of the hydroxyl group with other functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential effects on biological systems, such as enzyme inhibition or receptor binding

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity

    Receptors: Binding to receptor sites, potentially modulating signal transduction pathways

    Pathways: Involvement in metabolic or signaling pathways that influence cellular functions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Amino)-2-(pyridin-3-yl)ethanol
  • 2-(Methylamino)-2-(pyridin-2-yl)ethanol
  • 2-(Methylamino)-2-(pyridin-4-yl)ethanol

Uniqueness

2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both methylamino and hydroxyl groups. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

2919954-60-0

Molekularformel

C8H14Cl2N2O

Molekulargewicht

225.11 g/mol

IUPAC-Name

2-(methylamino)-2-pyridin-3-ylethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-8(6-11)7-3-2-4-10-5-7;;/h2-5,8-9,11H,6H2,1H3;2*1H

InChI-Schlüssel

ZGGMBXZJBKDTCX-UHFFFAOYSA-N

Kanonische SMILES

CNC(CO)C1=CN=CC=C1.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.